N-ethyl-4-hydrazinylbenzenesulfonamide
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Overview
Description
N-ethyl-4-hydrazinylbenzenesulfonamide is an organic compound with the molecular formula C8H13N3O2S. It is a derivative of benzenesulfonamide, featuring an ethyl group and a hydrazinyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-4-hydrazinylbenzenesulfonamide can be synthesized through the condensation reaction of 4-hydrazinylbenzenesulfonamide with ethylating agents. One common method involves the reaction of 4-hydrazinylbenzenesulfonamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-hydrazinylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted benzenesulfonamides .
Scientific Research Applications
N-ethyl-4-hydrazinylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4-hydrazinylbenzenesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial effects, where it disrupts essential biological pathways in target cells .
Comparison with Similar Compounds
Similar Compounds
4-hydrazinylbenzenesulfonamide: Lacks the ethyl group but shares similar chemical properties.
N-methyl-4-hydrazinylbenzenesulfonamide: Contains a methyl group instead of an ethyl group.
N-ethyl-4-aminobenzenesulfonamide: Features an amino group instead of a hydrazinyl group.
Uniqueness
N-ethyl-4-hydrazinylbenzenesulfonamide is unique due to the presence of both an ethyl group and a hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
N-ethyl-4-hydrazinylbenzenesulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-2-10-14(12,13)8-5-3-7(11-9)4-6-8/h3-6,10-11H,2,9H2,1H3 |
InChI Key |
LLFZQSWZAULDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NN |
Origin of Product |
United States |
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